Regiochemical Differentiation from 4-Bromo-6-chloropyridin-2(1H)-one in Cross-Coupling Reactivity
The 3-bromo-6-chloro substitution pattern provides a different order of reactivity in Pd-catalyzed cross-coupling compared to its 4-bromo-6-chloro isomer. Literature on site-selective Suzuki couplings of related 3,5-dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones establishes that C-5 position reacts preferentially over C-3 in monoarylation [1]. By analogy, 3-bromo-6-chloro-3H-pyridin-2-one is predicted to show preferential reactivity at the bromine-bearing C-3 position versus the C-6 chlorine, enabling sequential derivatization strategies not achievable with the 4-bromo-6-chloro regioisomer (CAS 1227581-74-9), where the para-relationship of halogens may alter selectivity [1].
| Evidence Dimension | Predicted site-selectivity in Suzuki-Miyaura monoarylation |
|---|---|
| Target Compound Data | C-3 (Br) predicted to react preferentially over C-6 (Cl) based on established C-5 > C-3 preference in 3,5-dihalogeno analogs |
| Comparator Or Baseline | 4-Bromo-6-chloropyridin-2(1H)-one (CAS 1227581-74-9): halogens para-positioned; selectivity pattern unreported |
| Quantified Difference | Not directly quantified; regiochemical rationale based on published selectivity trends in dihalogenopyridinones |
| Conditions | Suzuki coupling conditions; inference from Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones, PubMed 2007 |
Why This Matters
For procurement of a building block intended for sequential cross-coupling, the regiochemical order matters: the 3-bromo-6-chloro pattern offers a defined first step (bromine site) that differs from the 4-bromo-6-chloro arrangement, impacting synthetic route design and final product fidelity.
- [1] Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. PubMed, 2007. PMID: 17217385. View Source
